molecular formula C15H17F2N7O2 B12373839 CDK2 Inhibitor BLU-222 CAS No. 2888704-84-3

CDK2 Inhibitor BLU-222

Cat. No.: B12373839
CAS No.: 2888704-84-3
M. Wt: 365.34 g/mol
InChI Key: IFJSYTKOMJJYNP-UHFFFAOYSA-N
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Description

BLU-222 is an investigational, potent, and selective small-molecule inhibitor of cyclin-dependent kinase 2. Cyclin-dependent kinases are enzymes that, when partnered with cyclins, regulate cell growth and proliferation. BLU-222 is currently in early-stage clinical development and has shown promise in preclinical models for treating various cancers, including breast, ovarian, and endometrial cancers .

Preparation Methods

The synthesis of BLU-222 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is designed to be orally bioavailable, which suggests that its synthesis involves optimizing the chemical structure for stability and absorption in the gastrointestinal tract .

Chemical Reactions Analysis

BLU-222 primarily undergoes reactions typical of small-molecule inhibitors, including:

    Oxidation: BLU-222 can undergo metabolic oxidation, primarily in the liver, leading to the formation of various metabolites.

    Reduction: While less common, reduction reactions can also occur, altering the chemical structure of BLU-222.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like cytochrome P450 enzymes, reducing agents, and various nucleophiles or electrophiles. The major products formed from these reactions are typically metabolites that are excreted from the body .

Scientific Research Applications

BLU-222 has several scientific research applications:

Mechanism of Action

BLU-222 exerts its effects by selectively inhibiting cyclin-dependent kinase 2. Cyclin-dependent kinase 2, when activated by cyclin E, drives the progression of the cell cycle from the G1 phase to the S phase. By inhibiting cyclin-dependent kinase 2, BLU-222 prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression and inducing cell cycle arrest. This mechanism is particularly effective in cancers with cyclin E1 gene amplification or overexpression, which are dependent on cyclin-dependent kinase 2 for proliferation .

Properties

CAS No.

2888704-84-3

Molecular Formula

C15H17F2N7O2

Molecular Weight

365.34 g/mol

IUPAC Name

N-[3-(difluoromethoxy)-1H-pyrazol-5-yl]-1-(oxan-4-ylmethyl)pyrazolo[3,4-b]pyrazin-6-amine

InChI

InChI=1S/C15H17F2N7O2/c16-15(17)26-13-5-11(22-23-13)20-12-7-18-10-6-19-24(14(10)21-12)8-9-1-3-25-4-2-9/h5-7,9,15H,1-4,8H2,(H2,20,21,22,23)

InChI Key

IFJSYTKOMJJYNP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C3=NC(=CN=C3C=N2)NC4=CC(=NN4)OC(F)F

Origin of Product

United States

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